

Spectroscopic Fingerprints of Oxathiolane Isomers: A Comparative Guide

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Compound of Interest

Compound Name: Oxathiol

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for **oxathiolane** isomers, offering a valuable resource for distinguishing between these closely related structures. The information presented is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Oxathiolanes, five-membered heterocyclic compounds containing one oxygen and one sulfur atom, are significant structural motifs in various biologically active molecules, including antiviral agents.^{[1][2]} The positional isomerism of the heteroatoms (1,2- vs. 1,3-) and the stereoisomerism (cis/trans) of substituents on the ring lead to distinct physicochemical properties and biological activities, necessitating robust analytical methods for their differentiation.^[3]

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for different **oxathiolane** isomers, compiled from various studies. These values can serve as a reference for identifying and differentiating between isomers.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for distinguishing between **oxathiolane** isomers, particularly for assigning stereochemistry (cis/trans). The chemical shifts (δ) and coupling

constants (J) of the ring protons are highly sensitive to the local electronic environment and dihedral angles.

Compound	Position	^1H Chemical Shift (δ , ppm)	Coupling Constants (J , Hz)	Reference
1,2-Oxathiolane-2,2-dioxide	CH_2 (C3, C4, C5)	Multiplets	Not specified	[4]
1,3-Oxathiolane	-	Not specified	Not specified	[5]
2-Methyl-1,3-oxathiolane	CH (C2)	Multiplet	Not specified	[6]
CH_2 (C4, C5)	Complex multiplets	Not specified	[7]	
CH_3	Doublet	Not specified	[7]	
2-Phenyl-1,3-oxathiolan-5-one	CH_2 (C4)	3.76 (d), 3.87 (d)	$J = 16.4$	
CH (C2)	6.47 (s)	-	[1]	
Aromatic	7.40-7.48 (m)	-	[1]	

Note: Specific chemical shifts and coupling constants can vary based on the solvent used and the specific substituents on the **oxathiolane** ring.

^{13}C NMR Spectroscopy Data

Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the **oxathiolane** ring are indicative of their connectivity and the nature of the adjacent atoms and substituents.

Compound	Position	^{13}C Chemical Shift (δ , ppm)	Reference
1,2-Oxathiolane-2,2-dioxide	C3, C4, C5	Not specified (data available)	[8]
2-Isobutyl-1,3-oxathiolane	C2	Expected resonance	[3][7]
	C4, C5	Two distinct resonances	[3][7]
Isobutyl group		Resonances for CH, CH ₂ , and CH ₃	[3][7]
2-Phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide	-	Data available	[9]

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The C-O and C-S stretching vibrations, as well as vibrations associated with substituents, can help differentiate isomers.[10][11]

Compound	Functional Group	Characteristic IR Absorption (cm ⁻¹)	Reference
1,3-Oxathiolane	C-O stretch	~1000-1200	[12]
C-S stretch		~600-800	[12]
2-Isobutyl-1,3-oxothiolane	C-H stretch	Expected	[3]
C-O stretch	Expected	[3]	
Benzo[d][3][13]oxathiole-2-thione	S=O stretch	1175	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Compound	Molecular Ion (M^+) at m/z	Key Fragmentation Patterns	Reference
1,3-Oxathiolane	90	Not specified	[5]
2-Methyl-1,3-oxathiolane	104	Not specified	[6]
2-Isobutyl-1,3-oxothiolane	146	Loss of isobutyl group, cleavage of oxathiolane ring	[3]
2-Phenyl-1,3-oxathiolan-5-one	181	Not specified	

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate isomer differentiation. Below are generalized methodologies for the key experiments cited.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve a few milligrams of the purified **oxathiolane** isomer in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Important parameters to optimize include the number of scans, relaxation delay, and spectral width.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. Longer acquisition times are generally required for ^{13}C

NMR due to the lower natural abundance of the ^{13}C isotope.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

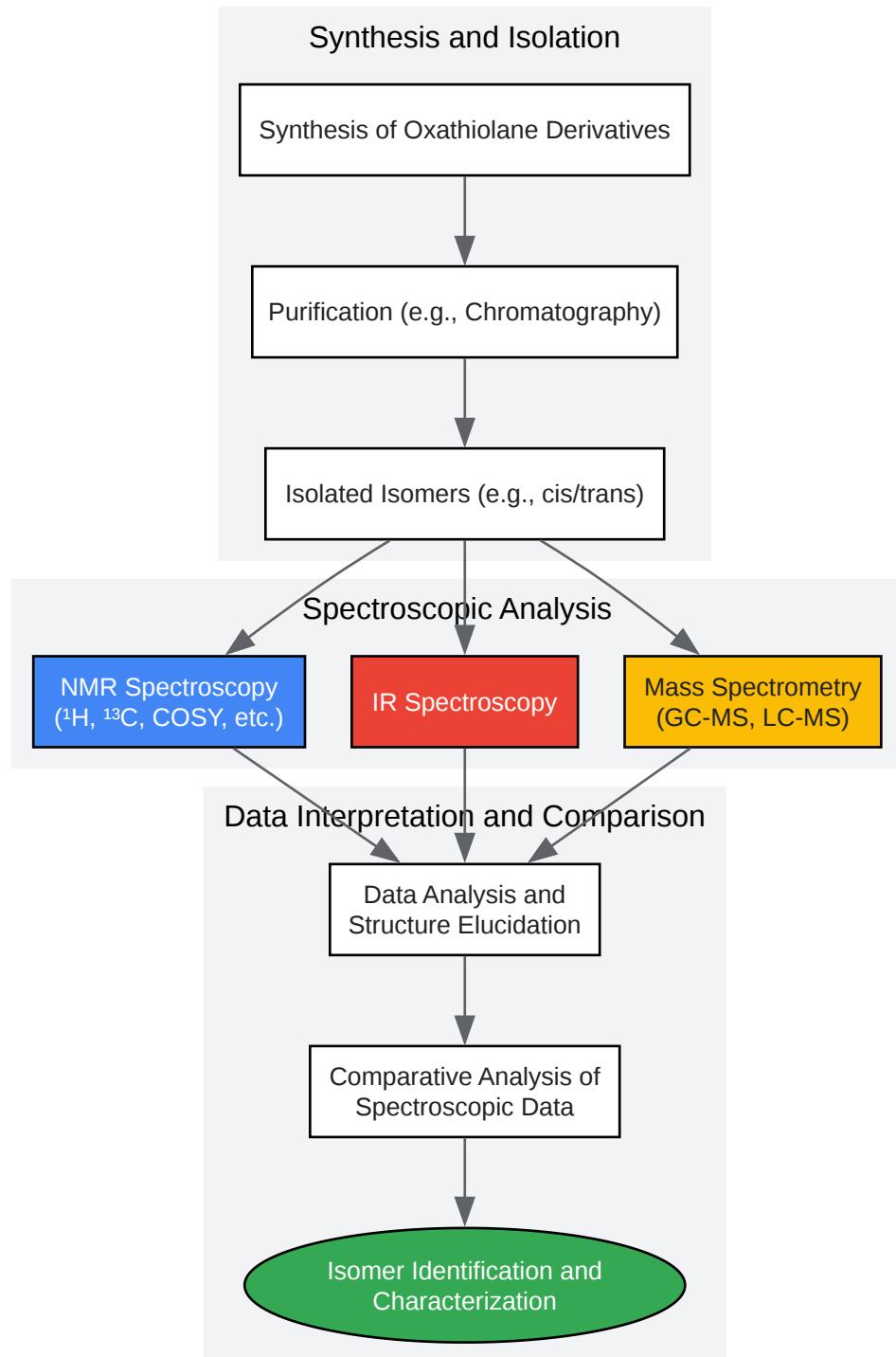
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative analysis of **oxathiolane** isomers using spectroscopic techniques.

Workflow for Spectroscopic Analysis of Oxathiolane Isomers



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